"synthesis and properties of butyl 1,1,2,2-tetrafluoroethyl ether"
"synthesis and properties of butyl 1,1,2,2-tetrafluoroethyl ether"
An In-depth Technical Guide on the Synthesis and Properties of Butyl 1,1,2,2-Tetrafluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 1,1,2,2-tetrafluoroethyl ether is a member of the hydrofluoroether (HFE) class of organic solvents.[1][2] HFEs were developed as environmentally friendlier alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[3] These compounds are characterized by the presence of an ether linkage connecting a fluoroalkyl group and an alkyl group.[3][4] Butyl 1,1,2,2-tetrafluoroethyl ether, with the chemical formula C6H10F4O, exhibits properties typical of HFEs, including low toxicity, low viscosity, and being a liquid at room temperature.[1][2][5] HFEs have found applications as cleaning solvents, heat-transfer fluids, and in the electronics and pharmaceutical industries.[3][4] This guide provides a detailed overview of the synthesis and physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether.
Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether
The synthesis of fluorinated ethers can be achieved through several methods, with the most common being the Williamson ether synthesis and the addition of alcohols to fluoroalkenes.[6][7]
Addition of Butanol to Tetrafluoroethylene
A primary method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers involves the reaction of an alcohol with tetrafluoroethylene in the presence of a base.[6] This reaction proceeds via the nucleophilic addition of the butoxide ion to the double bond of tetrafluoroethylene.
Reaction Scheme:
Experimental Protocol:
Materials:
-
n-Butanol
-
Potassium hydroxide (KOH)
-
Tetrafluoroethylene (TFE)
-
A suitable solvent (e.g., dioxane, THF)
-
High-pressure autoclave reactor
Procedure:
-
A solution of potassium hydroxide in n-butanol is prepared in a high-pressure autoclave reactor. The concentration of KOH is typically catalytic.
-
The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.
-
Tetrafluoroethylene is introduced into the reactor under pressure.
-
The reaction mixture is heated to a temperature between 50-100°C and stirred continuously.[6] The pressure inside the reactor will be in the range of 9-16 kgf/cm².[6]
-
The reaction is monitored for the consumption of tetrafluoroethylene.
-
After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented.
-
The reaction mixture is transferred to a separation funnel.
-
The organic layer is washed with water to remove any remaining KOH and other water-soluble impurities.
-
The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate.
-
The crude product is purified by fractional distillation to yield pure butyl 1,1,2,2-tetrafluoroethyl ether.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[8][9][10] For the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether, this would involve the reaction of sodium butoxide with a 1,1,2,2-tetrafluoroethyl halide (e.g., 1-chloro-1,1,2,2-tetrafluoroethane).
Reaction Scheme:
Experimental Protocol:
Materials:
-
n-Butanol
-
Sodium hydride (NaH) or another strong base
-
1-chloro-1,1,2,2-tetrafluoroethane
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
n-Butanol is dissolved in an anhydrous polar aprotic solvent in a reaction flask under an inert atmosphere.
-
Sodium hydride is added portion-wise to the solution at 0°C to form sodium butoxide. The reaction is allowed to stir until the evolution of hydrogen gas ceases.
-
1-chloro-1,1,2,2-tetrafluoroethane is then added to the reaction mixture.
-
The mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC-MS.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation.
Physicochemical Properties
The known physical and chemical properties of n-butyl 1,1,2,2-tetrafluoroethyl ether are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C6H10F4O | [5] |
| Molecular Weight | 174.1366 g/mol | [5] |
| CAS Registry Number | 358-37-2 | [5][11] |
| Appearance | Colorless liquid | [12] |
| Boiling Point | 322 K (49°C) at 0.151 bar | [5] |
| Purity | 99% | [11] |
| MDL Number | MFCD00042107 | [11] |
Applications
As a hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether is expected to have applications consistent with this class of compounds. These include:
-
Precision Cleaning Solvent: Due to their low surface tension and high volatility, HFEs are effective in cleaning sensitive electronic and optical components.[3][4]
-
Heat Transfer Fluid: Their thermal stability and wide liquid range make them suitable for use in cooling systems.[13]
-
Solvent Carrier: They can be used as carriers for lubricants and other coatings.[4]
-
Environmentally Friendlier Refrigerant: HFEs have low ozone depletion potential and a shorter atmospheric lifetime compared to older refrigerants.[2][3]
Safety and Handling
Hydrofluoroethers are generally characterized by low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle butyl 1,1,2,2-tetrafluoroethyl ether in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether with properties that make it a valuable compound in various industrial and scientific applications. Its synthesis can be accomplished through established methods for producing fluorinated ethers, such as the addition of alcohols to fluoroalkenes or the Williamson ether synthesis. The data presented in this guide provides a comprehensive overview for researchers and professionals working with or developing applications for this and similar compounds.
References
- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 2. ecolink.com [ecolink.com]
- 3. grokipedia.com [grokipedia.com]
- 4. fluorined-chemicals.com [fluorined-chemicals.com]
- 5. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]
- 6. sibran.ru [sibran.ru]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. 358-37-2 Cas No. | n-Butyl 1,1,2,2-tetrafluoroethyl ether | Apollo [store.apolloscientific.co.uk]
- 12. chemimpex.com [chemimpex.com]
- 13. acota.co.uk [acota.co.uk]
